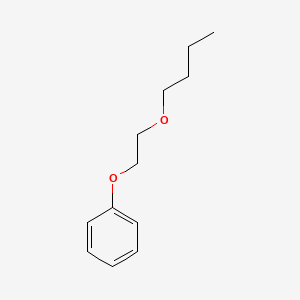

1-Butoxy-2-phenoxy-ethane

CAS No.: 91764-32-8

Cat. No.: VC18294375

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91764-32-8 |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | 2-butoxyethoxybenzene |

| Standard InChI | InChI=1S/C12H18O2/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |

| Standard InChI Key | WMKLOPKWBZQHHF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCCOC1=CC=CC=C1 |

Introduction

Structural and Nomenclature Features

The IUPAC name 1-butoxy-2-phenoxy-ethane explicitly defines the substituents on the ethane backbone. The butoxy group occupies the first carbon, while the phenoxy group is attached to the second carbon. This arrangement creates a steric and electronic profile distinct from simpler ethers like diethyl ether or anisole. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Functional Groups | Two ether linkages (-O-) |

| Stereochemistry | Likely achiral |

The presence of both aliphatic (butoxy) and aromatic (phenoxy) moieties suggests a hybrid solubility profile, balancing hydrophobic and mildly polar characteristics .

Synthesis and Manufacturing Pathways

While no direct synthesis protocols for 1-butoxy-2-phenoxy-ethane are documented in the provided sources, analogous methods for diaryl ethers can be extrapolated. Two plausible routes include:

Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide ion with an alkyl halide. For 1-butoxy-2-phenoxy-ethane:

-

Step 1: Phenol (C₆H₅OH) is deprotonated with a base (e.g., NaOH) to form phenoxide (C₆H₅O⁻).

-

Step 2: The phenoxide reacts with 1-bromo-2-butoxyethane (Br-C₂H₄-O-C₄H₉) in a nucleophilic substitution reaction.

The reaction can be represented as:

This method is widely used for ethers but may require optimization to avoid side reactions such as elimination .

Ullmann Coupling

A copper-catalyzed coupling between aryl halides and alcohols could also be explored:

This approach is advantageous for aromatic systems but may involve higher temperatures and longer reaction times .

Physical Properties and Thermodynamic Data

Direct measurements for 1-butoxy-2-phenoxy-ethane are scarce, but data from structurally similar ethers like 1-butoxy-2-ethoxyethane (CAS 4413-13-2) offer valuable benchmarks :

The higher predicted boiling point and LogP for 1-butoxy-2-phenoxy-ethane reflect the increased molecular weight and aromaticity of the phenoxy group compared to ethoxy substituents .

Chemical Reactivity and Stability

Hydrolytic Stability

Ethers generally resist hydrolysis under neutral conditions but are susceptible to cleavage by strong acids (e.g., HI or HBr). The phenoxy group’s electron-withdrawing nature may slightly enhance the reactivity of the adjacent ether linkage compared to purely aliphatic ethers.

Photophysical Behavior

While no direct studies exist, the compound’s conjugated system (phenoxy → ethane → butoxy) may exhibit weak fluorescence. Analogous compounds like PPPBB (a diaryl ethenyl ether) show solvent-dependent absorption and emission spectra due to dipole moment changes upon excitation . For 1-butoxy-2-phenoxy-ethane:

-

Predicted λₐbₛ: 260–280 nm (π→π* transitions in phenoxy)

-

Predicted λₑₘ: 300–320 nm

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume